

# GSK1070916 formulation for intraperitoneal injection

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## Compound of Interest

Compound Name: GSK-1070916

Cat. No.: B612190

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## GSK1070916 Technical Support Center

Welcome to the technical support resource for the formulation and intraperitoneal (IP) administration of GSK1070916, a potent and selective Aurora B/C kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, address common challenges, and answer frequently asked questions.

## Frequently Asked Questions (FAQs)

Q1: What is GSK1070916 and what is its primary mechanism of action?

A1: GSK1070916 is a small molecule, ATP-competitive inhibitor of Aurora B and Aurora C kinases.<sup>[1][2][3]</sup> It is highly selective for Aurora B/C over Aurora A.<sup>[1][2][4]</sup> The primary mechanism of action involves the inhibition of these kinases, which play crucial roles in regulating mitosis.<sup>[5][6]</sup> This inhibition leads to defects in chromosome segregation, polyploidy, and ultimately apoptosis in proliferating tumor cells.<sup>[2][5]</sup> A key downstream marker of GSK1070916 activity is the inhibition of phosphorylation of histone H3 on serine 10.<sup>[2][5][7]</sup>

Q2: What are the recommended vehicles for in vivo intraperitoneal (IP) injection of GSK1070916?

A2: Several vehicles can be used for the IP injection of GSK1070916. The choice of vehicle depends on the desired concentration and experimental design. Commonly used formulations include:

- A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][8]
- A solution of 10% DMSO and 90% (20% SBE- $\beta$ -CD in Saline).[1][8]
- A suspension in 10% DMSO and 90% Corn oil.[1][8]

Q3: What is the solubility of GSK1070916 in common laboratory solvents?

A3: GSK1070916 has good solubility in DMSO.[2][7] It is reported to be soluble in DMSO at concentrations up to 102 mg/mL.[2] However, it is important to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2] GSK1070916 is insoluble in water.[2][7]

Q4: How should GSK1070916 be stored?

A4: As a powder, GSK1070916 should be stored at -20°C for up to 3 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

## Troubleshooting Guide

Issue 1: Precipitation or cloudiness is observed when preparing the formulation.

- Question: My GSK1070916 solution became cloudy or formed a precipitate after adding the aqueous component (saline or ddH<sub>2</sub>O). What should I do?
- Answer: This is a common issue when preparing formulations of poorly water-soluble compounds. Here are some steps to troubleshoot:
  - Order of Addition: Ensure that the solvents are added in the correct order as specified in the protocol. Typically, the compound is first fully dissolved in DMSO before the addition of other co-solvents like PEG300 and Tween-80. The aqueous component should be added last and slowly, while mixing.[1][8]
  - Thorough Mixing: Ensure each component is thoroughly mixed before adding the next. Vortexing or gentle warming (to no more than 60°C) and sonication can aid in dissolution.[1]

- Fresh DMSO: GSK1070916's solubility is sensitive to moisture in DMSO.[1][2] Use fresh, anhydrous DMSO to prepare your stock solution.
- Check Concentration: You may be exceeding the solubility limit of the chosen vehicle system. Refer to the formulation data table below to ensure your target concentration is achievable with the selected vehicle.

Issue 2: The prepared formulation appears to be a suspension rather than a clear solution.

- Question: I followed the protocol, but my final formulation is not a clear solution. Can I still use it for IP injection?
- Answer: For some vehicles, such as the one containing corn oil, the final product will be a suspension.[1][8] For aqueous-based formulations, a clear solution is generally expected.[1][8] If you observe a fine, homogenous suspension after thorough mixing, it may still be suitable for IP injection, but ensure it can be passed through the desired needle gauge without clogging. For non-homogenous precipitation, do not inject, as this can lead to inaccurate dosing and potential adverse effects. Re-prepare the formulation, paying close attention to the troubleshooting steps above.

Issue 3: Inconsistent results or lack of efficacy in animal studies.

- Question: I am not observing the expected anti-tumor activity in my xenograft model after IP administration of GSK1070916. What could be the reason?
- Answer: Several factors could contribute to a lack of efficacy:
  - Formulation Stability: Working solutions for in vivo experiments should be prepared fresh daily.[1] If the formulation is prepared in advance, the compound may degrade or precipitate out of solution, leading to a lower effective dose being administered.
  - Dosing: Review the literature to ensure you are using an appropriate dose. GSK1070916 has shown dose-dependent inhibition of its target in vivo.[2][5] Doses ranging from 25 to 100 mg/kg have been used in xenograft models.[2]
  - Tumor Model Sensitivity: While GSK1070916 has demonstrated broad anti-tumor activity, not all tumor cell lines are equally sensitive.[1][5] Confirm the sensitivity of your chosen

cell line to GSK1070916 in vitro before starting in vivo experiments.

- Drug Resistance: In some cases, cancer cells can develop resistance, for instance through the overexpression of drug efflux pumps like ABCB1.[9]

## Quantitative Data Summary

The following table summarizes the key quantitative data for GSK1070916 formulation and activity.

Parameter	Value	Source
Molecular Weight	507.63 g/mol	[1]
In Vitro Potency (Ki)	Aurora B: 0.38 nMAurora C: 1.5 nMAurora A: 492 nM	[1][3]
Cellular Antiproliferative EC <sub>50</sub>	7 nM (A549 cells)	[1]
Solubility in DMSO	16.67 mg/mL to 102 mg/mL	[1][2]
Formulation 1 Concentration	≥ 1.67 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	[1][8]
Formulation 2 Concentration	≥ 1.67 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)	[1][8]
Formulation 3 Concentration	≥ 1 mg/mL in 10% DMSO + 90% Corn Oil	[1][8]

## Experimental Protocols

Protocol: Preparation of GSK1070916 Formulation for Intraperitoneal Injection (Vehicle: DMSO/PEG300/Tween-80/Saline)

This protocol is adapted from publicly available formulation data and is designed to yield a 1 mg/mL working solution.[1][2][8]

**Materials:**

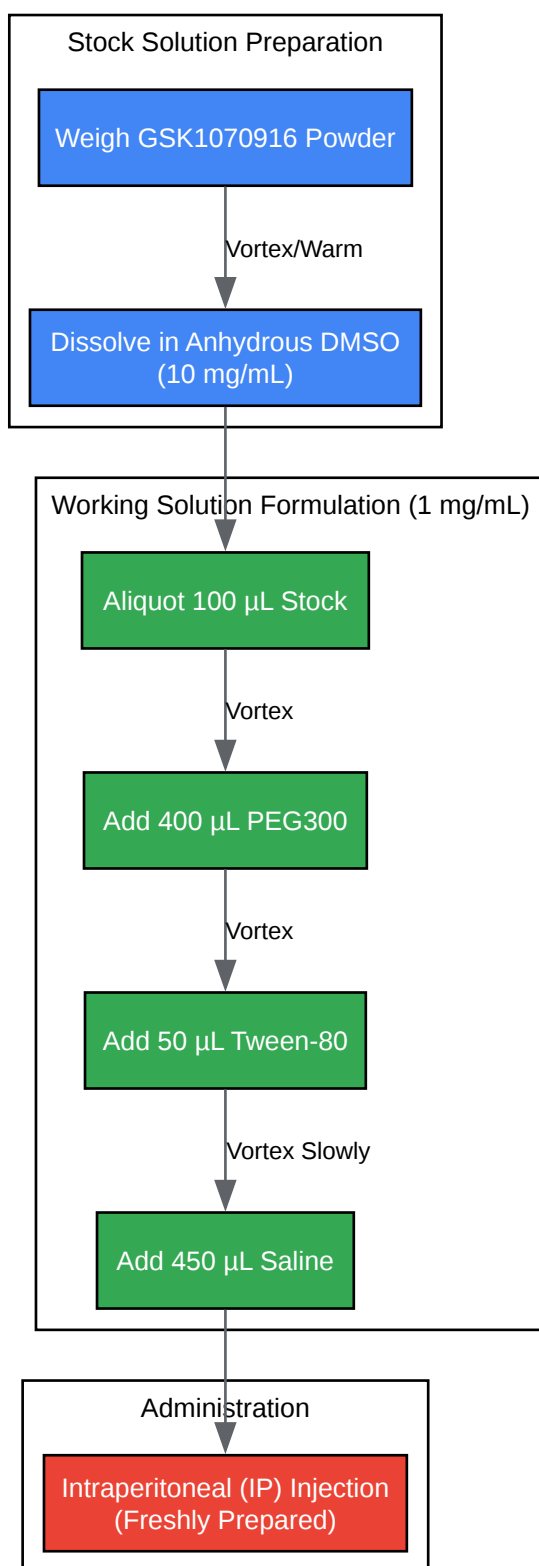
- GSK1070916 powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator bath (optional)

**Procedure:**

- Prepare a 10 mg/mL stock solution:
  - Weigh the required amount of GSK1070916 powder.
  - Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 10 mg/mL.
  - Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution if necessary. This will be your stock solution.
- Prepare the 1 mg/mL working solution:
  - For every 1 mL of final working solution required, perform the following steps in a sterile tube.
  - Add 100 µL of the 10 mg/mL GSK1070916 stock solution in DMSO.
  - Add 400 µL of PEG300. Vortex thoroughly until the solution is clear and homogenous.

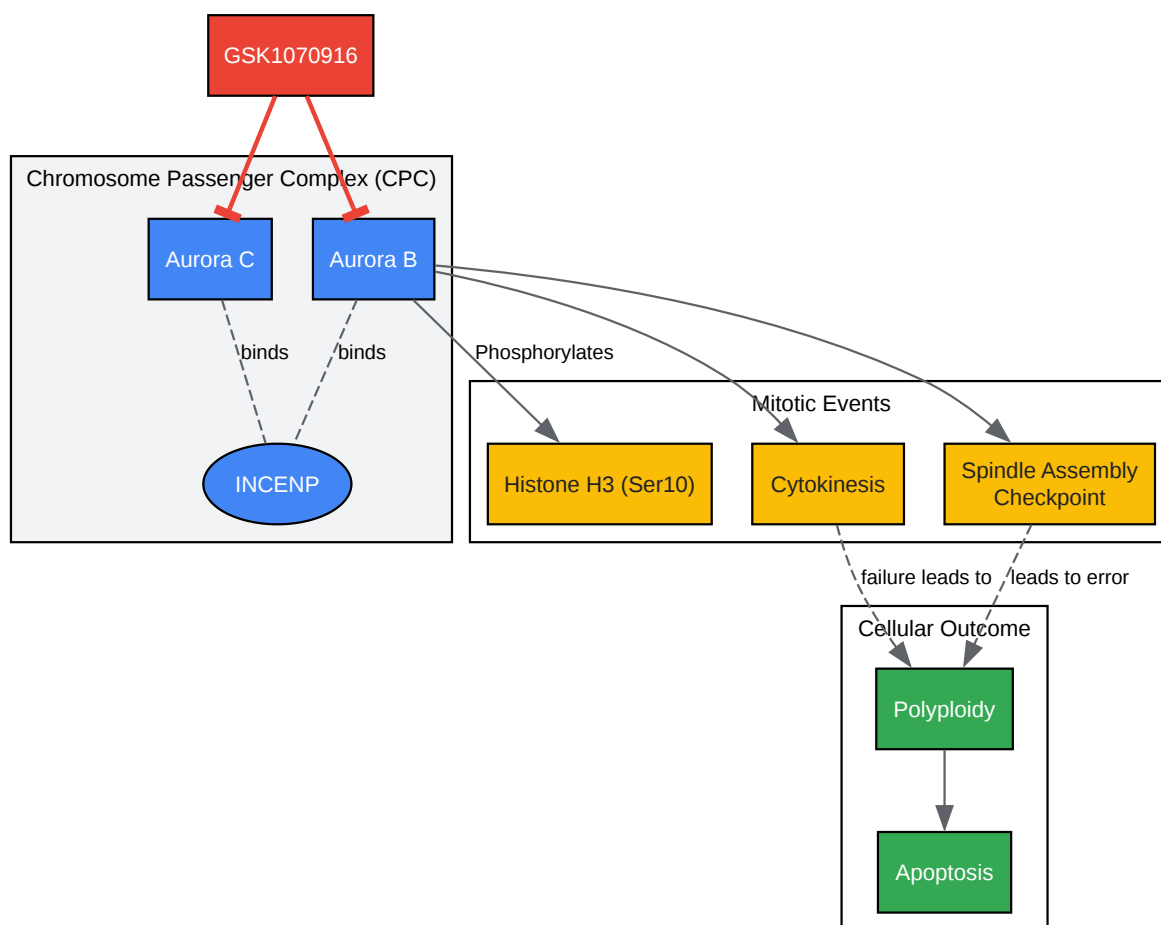
- Add 50  $\mu$ L of Tween-80. Vortex again to ensure complete mixing.
- Slowly add 450  $\mu$ L of sterile saline to the mixture while vortexing.
- The final solution should be clear. If any precipitation occurs, refer to the troubleshooting guide.
- Administration:
  - Use the freshly prepared working solution for intraperitoneal injection on the same day. Do not store the final working solution.

## Visualizations



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Caption: Experimental workflow for GSK1070916 formulation.



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Caption: GSK1070916 inhibits Aurora B/C signaling.

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